molecular formula C15H18F3NO4S B1413609 [(2S)-3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-1,1,1-trifluoropropan-2-yl] thiophene-2-carboxylate CAS No. 477762-57-5

[(2S)-3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-1,1,1-trifluoropropan-2-yl] thiophene-2-carboxylate

Cat. No.: B1413609
CAS No.: 477762-57-5
M. Wt: 365.4 g/mol
InChI Key: UCPAJZRDEDCRMI-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains a 1,4-Dioxa-8-azaspiro[4.5]decane moiety . This moiety is a type of spirocyclic compound, which is a class of organic compounds that feature two or more rings connected through a single atom .


Synthesis Analysis

While specific synthesis methods for this compound are not available, the synthesis of similar spirocyclic compounds often involves cyclization reactions . The 1,4-Dioxa-8-azaspiro[4.5]decane moiety can be synthesized from commercially available reagents .


Physical and Chemical Properties Analysis

The physical and chemical properties of 1,4-Dioxa-8-azaspiro[4.5]decane include a boiling point of 108 - 110 °C, a density of 1.117 g/cm3, and a refractive index of 1.4809 to 1.4829 (20°C, 589 nm) .

Scientific Research Applications

Antitubercular Drug Candidate

  • A compound closely related to “[(2S)-3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-1,1,1-trifluoropropan-2-yl] thiophene-2-carboxylate” was studied for its potential as an antitubercular drug. This compound, BTZ043, was analyzed using X-ray, NMR, and DFT studies to understand its structural properties, which are crucial for its function as an antitubercular agent (Richter et al., 2022).

Synthesis of 3‐Acyltetrahydrofurans

  • Another study focused on the stereocontrolled preparation of 3‐acyltetrahydrofurans from acid-promoted rearrangements of allylic ketals, using a compound structurally similar to “this compound.” This research contributes to the field of organic synthesis, demonstrating the versatility of these compounds (Overman & Rishton, 2003).

Antiviral Evaluation

  • A series of derivatives, including the core structure of “this compound,” were synthesized and evaluated for their antiviral activity. This indicates the potential of these compounds in antiviral drug development (Apaydın et al., 2020).

Gabapentin-base Synthesis and Theoretical Studies

  • Research involving the synthesis and theoretical studies of biologically active compounds, including derivatives of “this compound,” was conducted to explore their potential in medicinal chemistry (Amirani Poor et al., 2018).

Dopamine Agonist Activity

  • Research on 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes, similar in structure to the specified compound, was conducted to evaluate their potential as dopamine agonists. This study contributes to the understanding of these compounds in the context of neuroscience and pharmacology (Brubaker & Colley, 1986).

Anti-coronavirus Activity

  • A study on 1‐thia‐4‐azaspiro[4.5]decan‐3‐one derivatives, closely related to the specified compound, was conducted to evaluate their efficacy against human coronavirus and influenza virus, highlighting their potential in antiviral therapeutics (Apaydın et al., 2019).

Growth-Regulating Activity

  • Research into compounds with a structure similar to “this compound” was carried out to explore their growth-regulating activity, contributing to the field of agricultural chemistry (Sharifkanov et al., 2001).

Safety and Hazards

The compound 1,4-Dioxa-8-azaspiro[4.5]decane may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/ fume/ gas/ mist/ vapours/ spray, to wash skin thoroughly after handling, to use only outdoors or in a well-ventilated area, and to wear protective gloves/ eye protection/ face protection .

Properties

IUPAC Name

[(2S)-3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-1,1,1-trifluoropropan-2-yl] thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3NO4S/c16-15(17,18)12(23-13(20)11-2-1-9-24-11)10-19-5-3-14(4-6-19)21-7-8-22-14/h1-2,9,12H,3-8,10H2/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCPAJZRDEDCRMI-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC(C(F)(F)F)OC(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC12OCCO2)C[C@@H](C(F)(F)F)OC(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2S)-3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-1,1,1-trifluoropropan-2-yl] thiophene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
[(2S)-3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-1,1,1-trifluoropropan-2-yl] thiophene-2-carboxylate
Reactant of Route 3
Reactant of Route 3
[(2S)-3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-1,1,1-trifluoropropan-2-yl] thiophene-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
[(2S)-3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-1,1,1-trifluoropropan-2-yl] thiophene-2-carboxylate
Reactant of Route 5
[(2S)-3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-1,1,1-trifluoropropan-2-yl] thiophene-2-carboxylate
Reactant of Route 6
Reactant of Route 6
[(2S)-3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-1,1,1-trifluoropropan-2-yl] thiophene-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.